molecular formula C11H14BrN5 B5663840 N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No. B5663840
M. Wt: 296.17 g/mol
InChI Key: ODCAEXNEGXTNBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including N2-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, often involves reactions under specific conditions to achieve the desired chemical structure. Studies have shown methods for synthesizing triazine compounds through reactions involving intermediates like N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and variations thereof. These methods utilize NMR, HRMS, and FT-IR spectroscopy for structural confirmation, alongside single-crystal X-ray diffraction for precise structural analysis (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives is confirmed through advanced techniques such as NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) studies, compared with X-ray diffraction values, offer insights into the conformational stability and electronic structure of these compounds, highlighting their molecular electrostatic potential and frontier molecular orbitals (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, forming the backbone for synthesizing novel compounds with potential anti-tumor activities. For instance, reactions involving intermediate triazine compounds with hydrazonyl halides can produce a range of triazine derivatives with applications in medicinal chemistry (Badrey & Gomha, 2012). Moreover, halogenation reactions, such as bromination and chlorination, have been studied to understand the electrophilic addition-elimination mechanism in triazines (Kaihoh et al., 1986).

Physical Properties Analysis

The physical properties of triazine derivatives, including solubility, crystalline structure, and thermal stability, are crucial for their application in various fields. For example, the solvates and molecular adducts of triazine compounds with aliphatic dicarboxylic acids reveal interesting supramolecular assemblies, offering insights into their potential for creating advanced materials (Nandy et al., 2016).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, play a significant role in their utility in synthetic chemistry and material science. Studies on the reactivity of triazine derivatives towards different reagents and conditions have led to the discovery of novel compounds and materials with enhanced properties (Yu et al., 2012).

properties

IUPAC Name

2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCAEXNEGXTNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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